2,5-Dimethyl-3-phenylpyrazine
Description
2,5-Dimethyl-3-phenylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Its structure consists of a pyrazine core substituted with methyl groups at positions 2 and 5 and a phenyl group at position 3. Pyrazines are characterized by their six-membered ring containing two nitrogen atoms at para positions, which confer unique electronic and steric properties. The phenyl substituent distinguishes it from alkyl-substituted pyrazines, influencing its physicochemical behavior and reactivity .
Properties
CAS No. |
106860-97-3 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,5-dimethyl-3-phenylpyrazine |
InChI |
InChI=1S/C12H12N2/c1-9-8-13-10(2)12(14-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
RAIHRDUPNPUYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
a. 3-Ethyl-2,5-dimethylpyrazine
- Molecular Formula : C₈H₁₂N₂
- Molecular Weight : 136.19 g/mol
- Substituents : Methyl (positions 2,5) and ethyl (position 3).
- Used as a flavoring agent (FEMA No. 3149) .
b. 2,5-Dimethyl-3-propylpyrazine
- Molecular Formula : C₉H₁₄N₂
- Molecular Weight : 150.22 g/mol
- Substituents : Methyl (positions 2,5) and propyl (position 3).
- Properties : Retention indices (NIST) range from 1474 to 1525, indicating moderate polarity and volatility. The linear alkyl chain enhances hydrophobicity compared to branched or aromatic substituents .
c. 2,5-Dimethyl-3-isopentylpyrazine
- Molecular Formula : C₁₁H₁₈N₂
- Molecular Weight : 178.28 g/mol
- Substituents : Methyl (positions 2,5) and isopentyl (position 3).
Aryl-Substituted Pyrazines
Aryl groups significantly alter electronic and structural properties:
a. 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine
- Molecular Formula : C₂₄H₂₈N₄
- Molecular Weight : 372.51 g/mol
- Substituents: Dimethylamino-phenyl (positions 2,5) and methyl (positions 3,6).
- Properties: Extended conjugation due to aryl groups enhances UV/Vis absorption, making it suitable as a chromophore in materials science. The dimethylamino group acts as an electron donor, altering redox behavior .
- Key Difference: The phenyl group in 2,5-dimethyl-3-phenylpyrazine lacks donor substituents, likely resulting in weaker electronic delocalization compared to dimethylamino-phenyl analogs.
Physicochemical Properties
- Phenyl Group Impact : Introduces rigidity and planar geometry, reducing solubility in polar solvents. The aromatic ring enables π-π interactions, which could enhance solid-state stability .
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